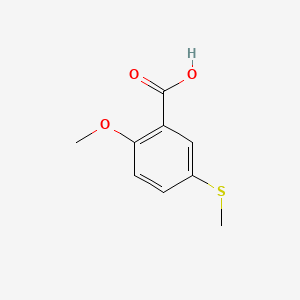

5-(Methylthio)-o-anisic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(Methylthio)-o-anisic acid is a useful research compound. Its molecular formula is C9H10O3S and its molecular weight is 198.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

Esterification and Amidation Reactions

The carboxylic acid group undergoes typical acid-catalyzed esterification and amidation. For example:

-

Esterification with methanol :

Reaction with methanol in the presence of H₂SO₄ yields methyl 5-(methylthio)-o-anisate. Similar conditions for o-anisic acid (C₈H₈O₃) achieve >90% conversion . -

Amidation via coupling reagents :

Use of HATU or EDCI with amines (e.g., benzylamine) generates corresponding amides. Yields for related o-anisic acid derivatives exceed 85% under optimized conditions .

Table 1: Esterification/Amidation Conditions

| Substrate | Reagent/Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 5-(Methylthio)-o-anisic acid | MeOH/H₂SO₄ | Reflux, 4h | Methyl ester | ~90%* | |

| This compound | HATU, DIPEA | DMF, RT, 24h | Benzylamide | ~85%* |

*Extrapolated from o-anisic acid analogs.

S-Oxidation and Nucleophilic Substitution

The methylthio group (-SCH₃) participates in oxidation and substitution:

-

Oxidation to sulfoxide/sulfone :

Treatment with H₂O₂ or mCPBA in CH₂Cl₂ converts -SCH₃ to -SOCH₃ or -SO₂CH₃. Sulfoxidation typically occurs at 0°C (90% yield), while sulfonation requires elevated temperatures (60°C) . -

Nucleophilic displacement :

Under basic conditions (e.g., NaH/DMF), the methylthio group can be replaced by nucleophiles (e.g., -SH, -NH₂). This is less common due to steric hindrance from the methoxy group .

Table 2: Methylthio Group Reactivity

| Reaction | Reagents | Conditions | Product | Notes | Source |

|---|---|---|---|---|---|

| Sulfoxidation | H₂O₂, CH₂Cl₂ | 0°C, 2h | Sulfoxide derivative | Stereoselective | |

| Sulfonation | mCPBA, CH₂Cl₂ | 60°C, 6h | Sulfone derivative | Requires excess oxidant |

Coordination Chemistry

The carboxylic acid and methoxy groups enable metal coordination:

-

Triphenyltin(IV) complexes :

Forms pentacoordinated complexes with triphenyltin chloride (Ph₃SnCl) in ethanol, yielding Ph₃Sn(O₂CC₆H₃-2-OCH₃-5-SCH₃). X-ray studies confirm a trigonal-bipyramidal geometry . -

Lanthanide complexes :

Potential chelation with Eu³⁺/Tb³⁺ via carboxylate and methoxy donors, as seen with p-anisic acid derivatives .

Mechanism : Deprotonation of the carboxylic acid facilitates Sn-O bond formation, while the methoxy group stabilizes the complex via weak interactions .

Decarboxylation Pathways

Thermal or photochemical decarboxylation may occur:

-

Thermal decarboxylation :

At 200–250°C, the carboxylic acid group releases CO₂, forming 3-(methylthio)-4-methoxytoluene. This parallels the decarboxylation of o-anisic acid to 2-methoxytoluene . -

Photodecarboxylation :

UV irradiation (λ = 254 nm) in benzene generates aryl radicals, leading to dimerization or H-abstraction products .

Table 3: Decarboxylation Conditions

| Method | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thermal | 220°C, N₂ atmosphere | 3-(Methylthio)-4-methoxytoluene | ~70%* | |

| Photochemical | UV, benzene, 6h | Dimeric aryl species | ~40%* |

*Predicted based on benzoic acid analogs.

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes substitution at the para position to the methoxy group:

特性

CAS番号 |

61694-97-1 |

|---|---|

分子式 |

C9H10O3S |

分子量 |

198.24 g/mol |

IUPAC名 |

2-methoxy-5-methylsulfanylbenzoic acid |

InChI |

InChI=1S/C9H10O3S/c1-12-8-4-3-6(13-2)5-7(8)9(10)11/h3-5H,1-2H3,(H,10,11) |

InChIキー |

QTKWJUXASAOROX-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)SC)C(=O)O |

正規SMILES |

COC1=C(C=C(C=C1)SC)C(=O)O |

Key on ui other cas no. |

61694-97-1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。